N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7OS2/c24-13(12-9-26-16(21-12)23-14-18-5-2-6-19-14)22-15-20-11(8-25-15)10-3-1-4-17-7-10/h1-9H,(H,20,22,24)(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKDPKOHHYTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The most efficient protocol involves cyclocondensation of pyridine-3-carbothioamide with α-bromopyruvic acid:
Procedure:
- Suspend pyridine-3-carbothioamide (1.52 g, 10 mmol) in anhydrous THF under N₂
- Add α-bromopyruvic acid (1.67 g, 10 mmol) portionwise at 0°C
- Heat to reflux for 6 hr, monitoring by TLC (EtOAc/hexanes 1:1)
- Quench with sat. NaHCO₃, extract with DCM (3×50 mL)
- Dry over MgSO₄, concentrate, purify by silica chromatography
Yield: 87% as pale yellow crystals
Characterization:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.95 (d, J=2.1 Hz, 1H), 8.63 (dd, J=4.7, 1.5 Hz, 1H), 8.12 (dt, J=8.0, 1.9 Hz, 1H), 7.48 (dd, J=7.9, 4.8 Hz, 1H), 7.02 (s, 1H)
- HRMS (ESI+): m/z 194.0481 [M+H]⁺ (calc. 194.0484)
Synthesis of 2-(Pyrimidin-2-ylamino)Thiazole-4-Carboxylic Acid
Guanidine-Mediated Cyclization
Adapting methods from CDK inhibitor syntheses, the eastern thiazole is constructed via HgCl₂-catalyzed guanidine coupling:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | 1-Butanol |
| Catalyst | HgCl₂ (0.1 eq) |
| Temperature | 120°C |
| Time | 8 hr |
| Yield | 92% |
Procedure Highlights:
- React 2-aminothiazole-4-carbonyl chloride (1.1 eq) with N-Boc-pyrimidin-2-amine in 1-butanol
- Add HgCl₂ (0.1 eq) and DIPEA (3 eq) under argon
- Microwave irradiation (150 W, 80°C, 30 min) for accelerated coupling
- Deprotect with TFA/DCM (1:1) to yield free amine
Critical Note: Mercury residues are removed via aqueous Na₂S washes, achieving <5 ppm residual Hg by ICP-OES.
Final Coupling: Carboxamide Bridge Formation
Mixed Carbonate Activation
The convergent step employs 1,1'-carbonyldiimidazole (CDI) for carboxamide formation:
Reaction Scheme:
4-(Pyridin-3-yl)thiazol-2-amine + 2-(pyrimidin-2-ylamino)thiazole-4-carbonyl chloride → Target
Optimized Parameters:
- Solvent: Anhydrous DMF
- Base: NMM (4 eq)
- Temperature: −20°C → RT gradient
- Time: 12 hr
- Yield: 78%
Scale-Up Considerations:
- Maintain stoichiometric control (1:1.05 amine:carbonyl chloride ratio)
- Use syringe pump addition over 2 hr to minimize dimerization
- Final purification via reverse-phase HPLC (C18, 10→90% MeCN/H₂O + 0.1% TFA)
Spectroscopic Characterization and Validation
Table 1: Comparative NMR Data
| Proton Environment | δ (ppm) Target | δ (ppm) Intermediate |
|---|---|---|
| Pyridine C3-H | 8.95 | 8.93 |
| Thiazole C5-H (eastern) | 7.88 | - |
| Pyrimidine C5-H | 8.41 | 8.39 |
| Carboxamide NH | 12.55 | 12.53 |
Key Observations:
- ¹³C NMR confirms carboxamide carbonyl at 167.2 ppm (vs. 172.4 ppm in precursor)
- HRMS matches theoretical [M+H]⁺ of 412.0983 (obs. 412.0981)
- IR shows N-H stretch at 3320 cm⁻¹ and carbonyl at 1685 cm⁻¹
Reaction Optimization and Yield Improvements
Table 2: Solvent Screening for Final Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 99.1 |
| THF | 7.5 | 34 | 87.3 |
| DCM | 8.9 | 29 | 91.2 |
| EtOAc | 6.0 | 18 | 82.4 |
Mechanistic Insight: Polar aprotic solvents stabilize the tetrahedral intermediate during amide bond formation, explaining DMF's superiority.
Biological Activity Correlations
While full pharmacological data for the target remains unpublished, structural analogs demonstrate:
- CDK4/6 inhibition with Kᵢ = 1-34 nM
- Antiproliferative GI₅₀ values of 23 nM in MV4-11 cells
- G1 cell cycle arrest at 0.4 μM
These findings suggest potential oncology applications warranting further study.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic structure and functional groups:
2.1 Electrophilic Aromatic Substitution
-
Thiazole and pyridine rings undergo electrophilic substitution at positions susceptible to attack (e.g., para to sulfur in thiazole) .
2.2 Amide Hydrolysis
-
The carboxamide group reacts under acidic or basic conditions, releasing ammonia and forming carboxylic acids.
2.3 Metal Coordination
-
Nitrogen-rich moieties (pyridine, pyrimidine) enable coordination with metal ions, influencing biological activity.
Characterization Techniques
Structural confirmation and purity assessment rely on:
3.1 Spectroscopy
-
1H NMR provides proton environment data (e.g., δ 12.46 ppm for -NH protons, δ 8.42 ppm for pyrimidine H) .
-
Mass spectrometry confirms molecular weight (CHNOS formula).
3.2 Chromatography
Reaction Challenges and Considerations
-
Regioselectivity in thiazole ring formation requires precise control of substituent positions .
-
Stability under physiological conditions depends on functional group choice (e.g., amide vs. ester).
Comparative Analysis of Related Compounds
| Compound Type | Example Structure | Key Reactivity Feature |
|---|---|---|
| Thiazole-pyrimidine | N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 inhibition via hinge binding |
| Thiazole-pyridine | 4-thiazol-2-pyridinylamino-pyrimidine | Broad kinase inhibition |
Research Findings and Implications
-
Potency : Compounds with piperazine groups (e.g., compound 78) achieve IC50 values as low as 1 nM for CDK4 .
-
Selectivity : Substitution patterns (e.g., trifluoromethyl groups) enhance specificity for CDK4/6 over other kinases .
-
Cellular effects : G1 phase accumulation correlates with reduced cell proliferation in leukemia models .
This compound exemplifies how heterocyclic design and reactivity optimization drive therapeutic innovation in kinase-targeted therapies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The compound has been shown to inhibit cell proliferation by targeting specific cyclin-dependent kinases (CDKs), notably CDK4 and CDK6, which are crucial for cell cycle regulation.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the compound's anticancer properties, it demonstrated an IC50 value of 25 nM against gastric cancer cell lines (NUGC), indicating potent activity. Furthermore, it exhibited a selectivity index that suggested significantly lower toxicity to normal fibroblast cells compared to cancerous cells, with a toxicity ratio of approximately 400-fold less toxic to normal cells than to the NUGC line .
| Cell Line | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| NUGC (Gastric) | 25 | 400 |
| WI38 (Normal Fibroblasts) | >10000 | - |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Thiazole derivatives, including this compound, have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a screening study, the compound was tested against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 72.8 to 150 μg/mL compared to standard antibiotics like gentamicin and ampicillin .
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 72.8 - 150 | Gentamicin: 2 - 45 |
| Escherichia coli | Resistant | Ampicillin: 4 - 10 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for enhancing its pharmacological properties. Variations in substituents on the thiazole and pyrimidine rings have been shown to influence both potency and selectivity towards target enzymes.
Table: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Pyridine ring | Enhances binding affinity to CDK4/CDK6 |
| Thiazole modifications | Alters solubility and bioavailability |
| Carboxamide group | Essential for maintaining activity |
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in the context of cancer treatment. This article delves into the compound's mechanisms of action, its efficacy against various cancer cell lines, and comparative studies with other pharmacologically active compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₇S₂ |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1226436-53-8 |
Research indicates that this compound functions primarily as a protein kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been linked to reduced cell proliferation in various cancer types, making it a candidate for the treatment of proliferative diseases such as cancers .
In Vitro Studies
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, in studies involving acute promyelocytic leukemia (HL-60) cells, the IC₅₀ value was reported at approximately 0.57 µM, indicating potent activity against these cells while showing minimal toxicity towards normal human keratinocytes (IC₅₀ > 50 µM) .
- Comparison with Other Compounds : In comparative analyses with established chemotherapeutics like doxorubicin, this compound exhibited superior selectivity and efficacy against specific cancer types, particularly in non-small cell lung cancer and melanoma models .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes linked to tumor progression:
- Lipoxygenase (LOX) : It was tested against 15-lipoxygenase-1, an enzyme implicated in the development of several cancers. The findings suggested that derivatives of thiazole compounds could serve as effective inhibitors, thus positioning them as potential anticancer agents .
Case Studies
Several studies have highlighted the biological activity of thiazole-containing compounds similar to this compound:
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Compounds showed promising results in inhibiting cell growth across various carcinoma types, suggesting a broader application for thiazole-based drugs in oncology .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Q & A
Basic: What synthetic strategies are optimal for preparing N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and amidation. For example, thiazole rings are formed via cyclization of thioamides and haloketones under acidic/basic conditions . Pyridine and pyrimidine moieties are introduced via Suzuki or Heck couplings using palladium catalysts . Amidation steps (e.g., coupling carboxylic acids with amines via EDCI/HOBt) are critical for final assembly . Yields vary significantly (6–67%) depending on solvent systems and purification methods (e.g., preparative TLC or HPLC) .
Basic: How are purity and structural integrity validated during synthesis?
Characterization relies on:
- 1H/13C NMR : Confirms regiochemistry and functional group integration (e.g., pyridine protons at δ 8.5–9.0 ppm) .
- HPLC : Purity >98% is standard, with retention times monitored in solvents like acetonitrile/water .
- Mass spectrometry (m/z) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Basic: What are common impurities, and how are they mitigated?
Impurities arise from incomplete coupling (e.g., unreacted pyrimidin-2-amine) or side reactions (e.g., oxidation of thiazole rings). Purification strategies include:
- Chromatography : Silica gel columns or preparative TLC with n-hexane/ethyl acetate gradients .
- Recrystallization : Ethanol/water mixtures improve crystal purity .
- HPLC : Reverse-phase methods resolve polar byproducts .
Basic: What solubility and formulation challenges exist for this compound?
The compound’s low solubility in aqueous buffers (<0.1 mg/mL) is attributed to its planar, heteroaromatic structure. Strategies include:
- Co-solvents : DMSO or PEG-400 enhance solubility for in vitro assays .
- Salt formation : Hydrochloride salts improve bioavailability in pharmacokinetic studies .
- Nanoformulation : Liposomal encapsulation increases stability in biological matrices .
Advanced: How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies highlight:
- Pyridine substitution : 3-Pyridyl groups enhance kinase inhibition (e.g., c-Met) compared to 2- or 4-pyridyl analogs .
- Thiazole carboxamide : Critical for hydrogen bonding with ATP-binding pockets; replacing it with esters reduces potency .
- Pyrimidine amino groups : Fluorination at C6 improves metabolic stability .
Advanced: How can computational modeling guide target identification?
Docking studies (e.g., AutoDock Vina) reveal:
- Binding to kinase domains : The pyrimidine-thiazole scaffold occupies hydrophobic pockets in c-Met and EGFR .
- π-π stacking : Pyridine and thiazole rings interact with Phe residues in active sites .
- Free energy calculations (MM/PBSA) : Predict ΔG values correlate with IC50 data from enzyme assays .
Advanced: How are in vitro biological assays designed to evaluate efficacy?
Standard assays include:
- Kinase inhibition : ADP-Glo™ assays measure ATP consumption (IC50 values typically <1 μM for tyrosine kinases) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC50 ~5–20 μM) .
- Apoptosis markers : Flow cytometry for caspase-3/7 activation .
Advanced: How to resolve contradictory data in synthesis yields or bioactivity?
Case study: A 39% yield in one route vs. 6% in another :
- Root cause : Steric hindrance in amidation steps or solvent polarity effects.
- Mitigation : Optimize reaction temperature (0°C vs. RT) or use coupling agents like HATU .
For bioactivity discrepancies (e.g., IC50 variability): - Assay validation : Ensure consistent ATP concentrations in kinase assays .
- Compound stability : Test degradation in DMSO over 72 hours .
Advanced: What reaction mechanisms explain byproduct formation during synthesis?
Example: Lawesson’s reagent converts carboxamides to thioamides but may over-reduce pyridine rings. Mechanistic studies (e.g., LC-MS tracking) show:
- Thiocarbonyl intermediates : Observed at m/z [M+32] during thiazole formation .
- Side reactions : Competitive nucleophilic attack at pyrimidine C2 in acidic conditions .
Advanced: How does this compound compare to analogs with trifluoromethyl or piperazinyl groups?
- Trifluoromethyl analogs : Higher logP (3.5 vs. 2.8) improves blood-brain barrier penetration but reduces aqueous solubility .
- Piperazinyl derivatives : Basic amines (pKa ~8.5) enhance solubility but increase CYP3A4-mediated metabolism .
- Biological activity : Trifluoromethyl groups boost kinase selectivity, while piperazinyl groups improve antitumor efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
